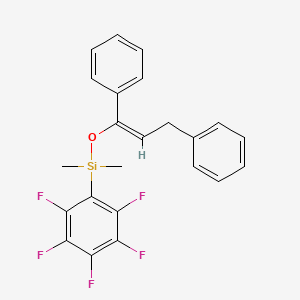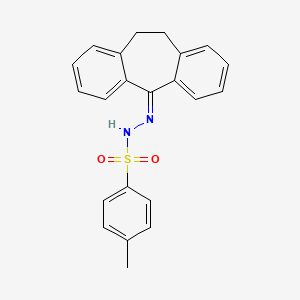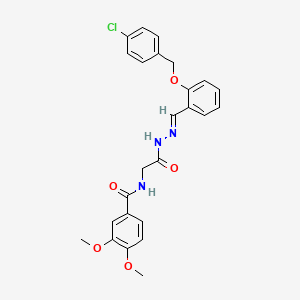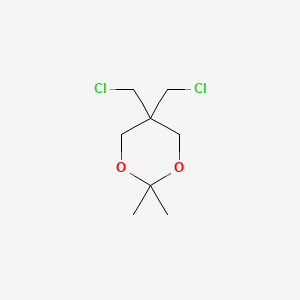
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of two chloromethyl groups attached to a dioxane ring, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted dioxanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the development of bioactive molecules and as a building block for drug discovery.
Industrial Applications: The compound finds use in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce different functional groups into the dioxane ring.
類似化合物との比較
Similar Compounds
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: Similar in structure but with bromomethyl groups instead of chloromethyl groups.
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxane: Contains hydroxymethyl groups, making it more hydrophilic and reactive towards different types of chemical reactions.
5,5-Bis(methyl)-2,2-dimethyl-1,3-dioxane: Lacks halogen substituents, resulting in different reactivity and applications.
Uniqueness
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of chloromethyl groups provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
5695-37-4 |
|---|---|
分子式 |
C8H14Cl2O2 |
分子量 |
213.10 g/mol |
IUPAC名 |
5,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H14Cl2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 |
InChIキー |
UIUJUVYFIXNOLH-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(CO1)(CCl)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



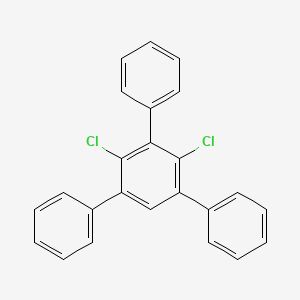
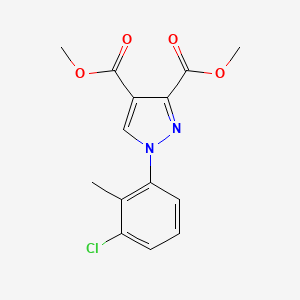
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
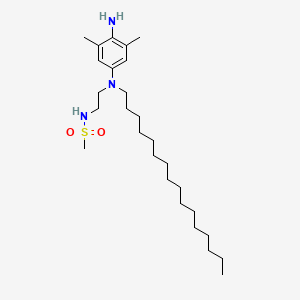
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
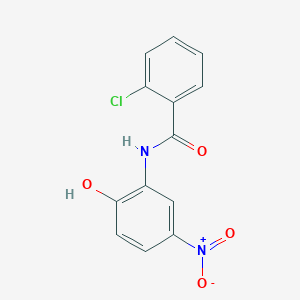
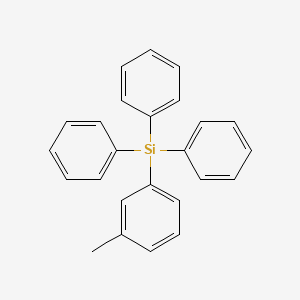
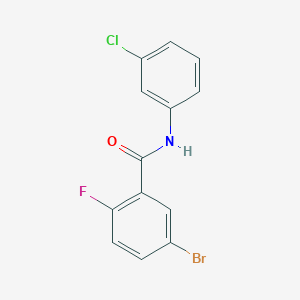
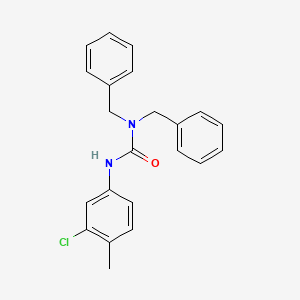
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
